methyl 2-amino-4-bromo-3,6-difluorobenzoate

Catalog No.
S6496910
CAS No.
1692564-79-6
M.F
C8H6BrF2NO2
M. Wt
266
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 2-amino-4-bromo-3,6-difluorobenzoate

CAS Number

1692564-79-6

Product Name

methyl 2-amino-4-bromo-3,6-difluorobenzoate

Molecular Formula

C8H6BrF2NO2

Molecular Weight

266
  • Research Vendors: A few chemical vendors offer this compound, but without any descriptions of its use in scientific research. This suggests it might be a niche molecule in early-stage investigations or a byproduct in other syntheses.

Further Exploration:

  • Patent Literature: Patent databases might provide some insights into potential applications of methyl 2-amino-4-bromo-3,6-difluorobenzoate. These databases are often not freely accessible, but a patent search through resources like USPTO (United States Patent and Trademark Office) might be helpful.

  • Scientific Publications: A search through academic databases for publications mentioning methyl 2-amino-4-bromo-3,6-difluorobenzoate could reveal research efforts involving this compound. Resources like ScienceDirect or Scopus can be used for this purpose.

Methyl 2-amino-4-bromo-3,6-difluorobenzoate is an organic compound characterized by a complex structure that includes an amino group, a bromo substituent, and two fluorine atoms on a benzoate framework. Its molecular formula is C9H7BrF2NO2C_9H_7BrF_2NO_2 and it has a molecular weight of approximately 263.06 g/mol. The presence of these functional groups imparts unique chemical properties and reactivity, making it of interest in both synthetic chemistry and biological research.

  • Substitution Reactions: The amino and bromo groups are capable of undergoing nucleophilic and electrophilic substitutions, respectively. This allows for the introduction of different substituents into the aromatic ring.
  • Oxidation and Reduction: Under specific conditions, the compound can be oxidized or reduced to yield different derivatives, expanding its utility in synthetic applications.
  • Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura or Heck coupling with other aromatic compounds, which is valuable for constructing complex molecular architectures.

The biological activity of methyl 2-amino-4-bromo-3,6-difluorobenzoate is an area of active research. Compounds with similar structures have been shown to exhibit various pharmacological properties, including anti-inflammatory and antimicrobial activities. The presence of the amino group may enhance its interaction with biological targets, potentially leading to therapeutic applications .

The synthesis of methyl 2-amino-4-bromo-3,6-difluorobenzoate typically involves several steps:

  • Bromination: A suitable benzoate derivative undergoes bromination using bromine (Br₂) in the presence of a catalyst like iron or aluminum bromide.
  • Fluorination: The resulting brominated intermediate is then subjected to fluorination using reagents such as hydrogen fluoride or N-fluorobenzenesulfonimide.
  • Esterification: Finally, the amino group is introduced through a nucleophilic substitution reaction, followed by esterification using methanol in the presence of an acid catalyst.

Methyl 2-amino-4-bromo-3,6-difluorobenzoate has potential applications in:

  • Pharmaceutical Development: Its unique structure may lead to the discovery of new drugs with specific biological activities.
  • Synthetic Chemistry: It serves as an important intermediate for synthesizing more complex organic compounds through various coupling reactions.
  • Material Science: The compound could be explored for use in developing novel materials with specific electronic or optical properties due to its halogenated structure .

Studies investigating the interactions of methyl 2-amino-4-bromo-3,6-difluorobenzoate with biological macromolecules are crucial for understanding its potential therapeutic effects. Preliminary data suggest that this compound may interact with enzymes or receptors involved in disease pathways, although further research is required to elucidate these mechanisms fully .

Several compounds share structural similarities with methyl 2-amino-4-bromo-3,6-difluorobenzoate. Here are some notable examples:

Compound NameUnique Features
Methyl 4-amino-2,6-difluorobenzoateLacks bromo substituent; simpler structure
Methyl 2-amino-4,6-difluorobenzoateLacks bromo substituent; different fluorination pattern
Methyl 2-amino-4-fluorobenzoateFewer halogen substituents; simpler reactivity
Ethyl 2-amino-4-bromo-3,6-difluorobenzoateEthyl group instead of methyl; different sterics

Uniqueness

Methyl 2-amino-4-bromo-3,6-difluorobenzoate stands out due to its combination of amino, bromo, and difluoro substituents. This unique arrangement enhances its chemical reactivity and potential biological activity compared to other similar compounds. The presence of the bromo group allows for versatile synthetic modifications through substitution and coupling reactions.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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